(1E)-N-Butyl-3-methylbut-2-en-1-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-N-Butyl-3-methylbut-2-en-1-imine is an organic compound with the molecular formula C9H17N. It is a type of imine, which is a functional group or chemical compound containing a carbon-nitrogen double bond. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-Butyl-3-methylbut-2-en-1-imine typically involves the condensation of an aldehyde or ketone with a primary amine. One common method is the reaction of 3-methylbut-2-enal with butylamine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
(1E)-N-Butyl-3-methylbut-2-en-1-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine to an amine.
Substitution: The imine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Corresponding amines.
Substitution: Various substituted imines or amines, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1E)-N-Butyl-3-methylbut-2-en-1-imine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving imine intermediates.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (1E)-N-Butyl-3-methylbut-2-en-1-imine involves its reactivity as an imine. The carbon-nitrogen double bond is susceptible to nucleophilic attack, making it a key intermediate in various chemical reactions. The compound can interact with molecular targets such as enzymes, where it can form covalent bonds with active site residues, thereby inhibiting or modifying enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1E)-N-Butyl-2-methylbut-2-en-1-imine
- (1E)-N-Butyl-3-methylpent-2-en-1-imine
- (1E)-N-Butyl-3-methylbut-3-en-1-imine
Uniqueness
(1E)-N-Butyl-3-methylbut-2-en-1-imine is unique due to its specific structure, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns, making it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
65412-47-7 |
---|---|
Molekularformel |
C9H17N |
Molekulargewicht |
139.24 g/mol |
IUPAC-Name |
N-butyl-3-methylbut-2-en-1-imine |
InChI |
InChI=1S/C9H17N/c1-4-5-7-10-8-6-9(2)3/h6,8H,4-5,7H2,1-3H3 |
InChI-Schlüssel |
HGRKEECWMNACIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN=CC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.